![molecular formula C6H11N3O3 B2776252 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one CAS No. 138197-74-7](/img/structure/B2776252.png)
2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one
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Description
“2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is a chemical compound with the molecular formula C6H11N3O3 . It is also known as ABMI.
Synthesis Analysis
The synthesis of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .Molecular Structure Analysis
The molecular structure of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .Chemical Reactions Analysis
The primary chemical reaction involving “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is its reaction with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” are characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .Scientific Research Applications
Reaction with Aromatic Aldehydes
The compound reacts with aromatic aldehydes in the presence of boron trifluoride etherate, resulting in 2-aryl derivatives of 2′-amino-3′-methyl- (1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one . This reaction has potential applications in the synthesis of various organic compounds .
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety that is part of the structure of 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one, is known for its broad range of chemical and biological properties . Derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Buffer Solution in Various Procedures
The compound can be used as a buffer solution in various procedures such as lactate dehydrogenase assay, in situ hybridization procedure, and protein extraction from cells .
Raman Spectroscopy
It can also be used as a buffer in flow cell sample preparation for Raman spectroscopy .
Western Blotting
The compound can be used as a wash buffer in Western blotting, a widely used analytical technique used to detect specific proteins in a sample of tissue homogenate or extract .
Decellularization of Tissues
It can be used as a buffer component in the decellularization of tissues . Decellularization is a process used in tissue engineering to isolate the extracellular matrix of a tissue from its inhabiting cells, leaving an acellular scaffold that can be used in tissue regeneration.
Anti-HIV-1 Activity
Indole derivatives, which can be synthesized from 2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one, have been reported to have anti-HIV-1 activity .
properties
IUPAC Name |
2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQNIALPPCYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C1(CO)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one |
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